molecular formula C15H30 B14242568 Cyclopropane, 1,2-dibutyl-1,2-diethyl- CAS No. 403497-40-5

Cyclopropane, 1,2-dibutyl-1,2-diethyl-

Cat. No.: B14242568
CAS No.: 403497-40-5
M. Wt: 210.40 g/mol
InChI Key: NQRZIOSCMNFFBG-UHFFFAOYSA-N
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Description

Cyclopropane, 1,2-dibutyl-1,2-diethyl- is a cycloalkane compound characterized by a three-membered ring structure with two butyl and two ethyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,2-dibutyl-1,2-diethyl- can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 1,2-dibromoethane with diethyl malonate in the presence of a strong base such as sodium hydroxide can yield cyclopropane derivatives . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,2-dibutyl-1,2-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.

    Substitution: Halogenation reactions with halogens like chlorine or bromine can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

Cyclopropane, 1,2-dibutyl-1,2-diethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,2-dibutyl-1,2-diethyl- involves its interaction with molecular targets and pathways. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, 1,2-dibutyl-1,2-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives. The presence of both butyl and ethyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

403497-40-5

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

1,2-dibutyl-1,2-diethylcyclopropane

InChI

InChI=1S/C15H30/c1-5-9-11-14(7-3)13-15(14,8-4)12-10-6-2/h5-13H2,1-4H3

InChI Key

NQRZIOSCMNFFBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1(CC)CCCC)CC

Origin of Product

United States

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